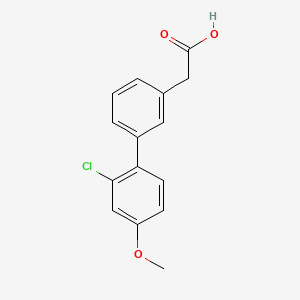

3-(2-Chloro-4-methoxyphenyl)phenylacetic acid

Overview

Description

3-(2-Chloro-4-methoxyphenyl)phenylacetic acid is an organic compound with the molecular formula C15H13ClO3. It is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, which is attached to a phenylacetic acid moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Similar compounds such as phenylacetic acid derivatives are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s worth noting that phenylacetic acid derivatives can act as enzyme inhibitors or receptor agonists/antagonists . The presence of the chloro and methoxy groups on the phenyl rings may influence the compound’s interaction with its targets.

Biochemical Pathways

Phenylacetic acid derivatives are known to be involved in various biochemical pathways, depending on their specific targets .

Pharmacokinetics

Similar compounds such as phenylacetic acid derivatives are known to be well-absorbed and widely distributed in the body, metabolized primarily in the liver, and excreted in the urine .

Result of Action

Similar compounds such as phenylacetic acid derivatives can have various effects, including enzyme inhibition, receptor modulation, and potential anticancer properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(2-Chloro-4-methoxyphenyl)phenylacetic acid . These factors can include pH, temperature, presence of other substances, and specific conditions within the body. For example, the compound’s stability and reactivity can be influenced by the Suzuki–Miyaura cross-coupling conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-4-methoxyphenyl)phenylacetic acid typically involves the reaction of 2-chloro-4-methoxybenzaldehyde with phenylacetic acid under specific conditions. One common method is the use of a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of solvents like DMF (dimethylformamide) and bases such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chloro-4-methoxyphenyl)phenylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a methoxyphenyl derivative.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products:

Oxidation: Formation of 3-(2-Chloro-4-methoxyphenyl)benzoic acid.

Reduction: Formation of 3-(4-methoxyphenyl)phenylacetic acid.

Substitution: Formation of 3-(2-Amino-4-methoxyphenyl)phenylacetic acid.

Scientific Research Applications

3-(2-Chloro-4-methoxyphenyl)phenylacetic acid is utilized in various fields of scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals.

Comparison with Similar Compounds

- 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid

- 2-Methoxyphenylacetic acid

- 3-Chloro-4-methylphenyl isocyanate

Comparison: 3-(2-Chloro-4-methoxyphenyl)phenylacetic acid is unique due to the specific positioning of the chloro and methoxy groups, which influence its reactivity and binding affinity. Compared to 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid, the position of the substituents affects the compound’s steric and electronic properties, leading to different chemical behaviors and applications .

Biological Activity

3-(2-Chloro-4-methoxyphenyl)phenylacetic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it may influence the following pathways:

- GABAergic Pathway : Similar compounds have shown activity as partial agonists at GABA A receptors, modulating neuronal excitability.

- Anti-inflammatory Activity : Compounds with similar structures have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation .

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (lung cancer) | 12.5 | |

| MCF-7 (breast cancer) | 15.0 | |

| HeLa (cervical cancer) | 10.0 |

These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing non-malignant cells.

Antimicrobial Activity

In addition to its antiproliferative properties, the compound has also been assessed for antimicrobial activity against various pathogens. The findings are presented in Table 2.

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 18 | |

| Escherichia coli | 15 | |

| Candida albicans | 20 |

The compound demonstrated significant antimicrobial activity, suggesting potential applications in treating infections.

Case Study 1: Anticancer Properties

In a study evaluating the anticancer properties of phenylacetic acid derivatives, researchers found that this compound significantly inhibited the growth of A549 cells through apoptosis induction. The study utilized flow cytometry and Western blot analysis to confirm apoptosis markers, including increased levels of cleaved caspase-3 and PARP .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results indicated that treatment with the compound reduced edema and inflammatory cytokine levels, supporting its role as a potential therapeutic agent for inflammatory diseases .

Properties

IUPAC Name |

2-[3-(2-chloro-4-methoxyphenyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-19-12-5-6-13(14(16)9-12)11-4-2-3-10(7-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVVTJZPQITTCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=CC(=C2)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718577 | |

| Record name | (2'-Chloro-4'-methoxy[1,1'-biphenyl]-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345472-32-3 | |

| Record name | [1,1′-Biphenyl]-3-acetic acid, 2′-chloro-4′-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345472-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2'-Chloro-4'-methoxy[1,1'-biphenyl]-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.